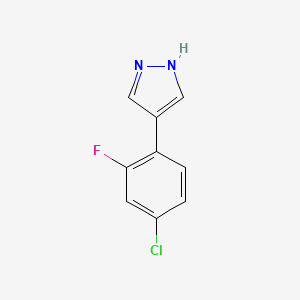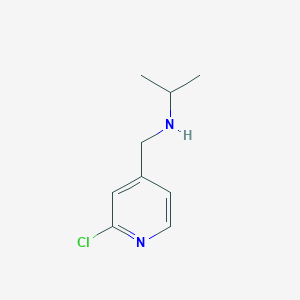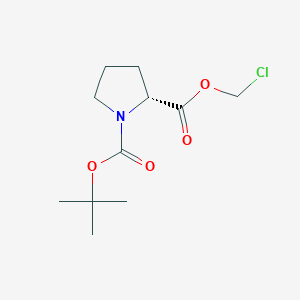
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate, also known as 1-t-BCMPD, is a synthetic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, which makes it a useful tool for scientists. In
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A key application of 1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is in enantioselective synthesis. For instance, Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, which included this compound as a crucial intermediate. This process yielded high chemical and optical purity in the target pyrrolidine carboxylic acid compound (Chung et al., 2005).
Crystal Structure Analysis
The study of crystal structures and conformational analysis often involves compounds like 1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate. Weber et al. (1995) analyzed a similar pyrrolidinone compound, providing insights into molecular conformation and intramolecular hydrogen bonding, which can be relevant to understanding the behavior of related compounds (Weber et al., 1995).
Asymmetric Synthesis of Azasugars
In the field of asymmetric synthesis, this compound plays a crucial role. Huang Pei-qiang (2011) reported on the synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, starting with a similar tert-butyl pyrrolidine carboxylate (Huang Pei-qiang, 2011).
Parallel Solution-Phase Synthesis
In parallel solution-phase synthesis, derivatives of pyrrolidine-1,2-dicarboxylates, closely related to 1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate, are synthesized. Svete et al. (2010) prepared a library of N(4')-substituted di-tert-butyl pyrrolidine-1,2-dicarboxylates, demonstrating the compound's versatility in synthetic chemistry (Svete et al., 2010).
Potential Antithrombin Activity
Research into potential medical applications of related pyrrolidine derivatives includes a study by Ayan et al. (2013), who synthesized pyrrolidine derivatives with potential antithrombin activity, demonstrating the compound's relevance in medicinal chemistry (Ayan et al., 2013).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCOSGDWQPYHA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



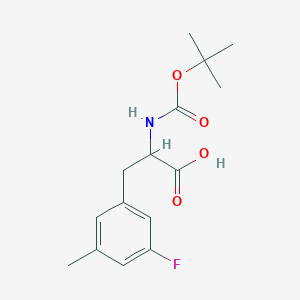
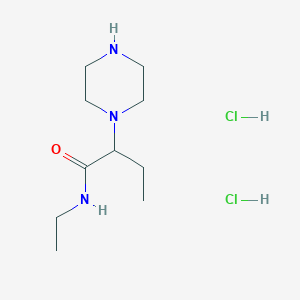
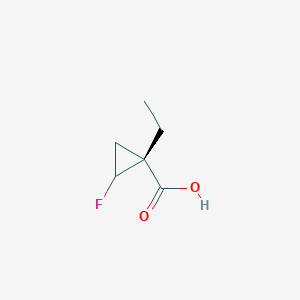
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)
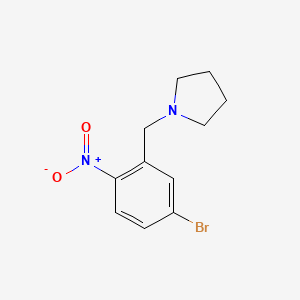
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)
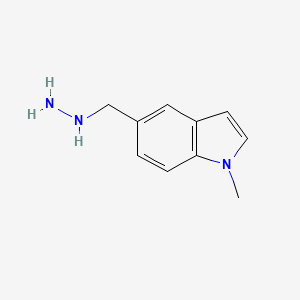
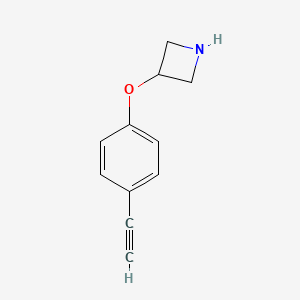
![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
